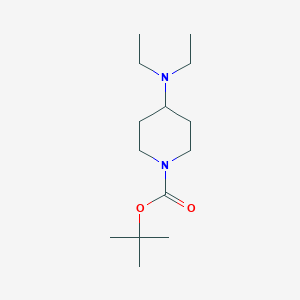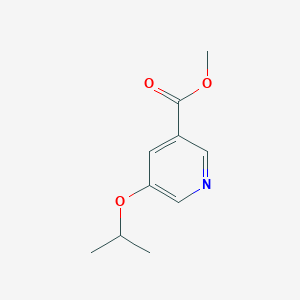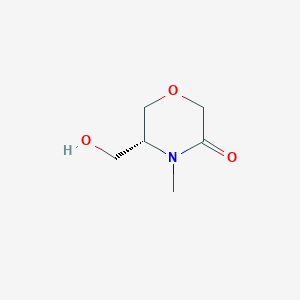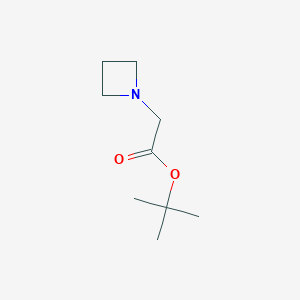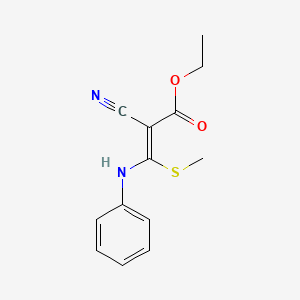
2-Methyl-4-(methylsulfanyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(methylsulfanyl)benzaldehyde: is an organic compound with the molecular formula C9H10OS It is a benzaldehyde derivative, characterized by the presence of a methyl group and a methylsulfanyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-Methyl-4-(methylsulfanyl)benzaldehyde typically begins with commercially available starting materials such as 2-methylbenzaldehyde and methylthiol.
Reaction Conditions: The reaction involves the introduction of the methylsulfanyl group to the benzene ring. This can be achieved through a nucleophilic substitution reaction where the methylthiol reacts with 2-methylbenzaldehyde under basic conditions.
Catalysts and Solvents: Common catalysts used in this reaction include bases such as sodium hydroxide or potassium hydroxide. Solvents like ethanol or methanol are often employed to facilitate the reaction.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound may involve continuous flow reactors to ensure efficient and consistent production.
Purification: The product is typically purified through distillation or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Methyl-4-(methylsulfanyl)benzaldehyde can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group, resulting in the formation of 2-Methyl-4-(methylsulfanyl)benzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylsulfanyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens or nitrating agents can be used for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Alcohol Derivatives: Formed through reduction reactions.
Substituted Benzaldehydes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 2-Methyl-4-(methylsulfanyl)benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology and Medicine:
Pharmaceuticals: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interaction of sulfur-containing compounds with biological systems.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: 2-Methyl-4-(methylsulfanyl)benzaldehyde can act as an inhibitor for certain enzymes, affecting their activity and function.
Receptor Binding: The compound may interact with specific receptors in biological systems, modulating their activity and leading to various physiological effects.
Pathways Involved:
Oxidative Stress Pathways: The compound’s ability to undergo oxidation reactions can influence oxidative stress pathways in cells.
Signal Transduction Pathways: By interacting with receptors, it can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
2-Methyl-4-(methylsulfonyl)benzaldehyde: Similar in structure but contains a sulfonyl group instead of a sulfanyl group.
4-Methylthio-2-nitrobenzaldehyde: Contains a nitro group, which significantly alters its chemical properties and reactivity.
2-Methyl-4-(methylthio)benzoic Acid: An acid derivative with different reactivity and applications.
Uniqueness:
Chemical Properties: The presence of both a methyl and a methylsulfanyl group provides unique reactivity patterns, making it valuable in synthetic chemistry.
Applications: Its specific structure allows for diverse applications in pharmaceuticals, material science, and industrial processes.
Properties
IUPAC Name |
2-methyl-4-methylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-9(11-2)4-3-8(7)6-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUWMRAIEGRCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
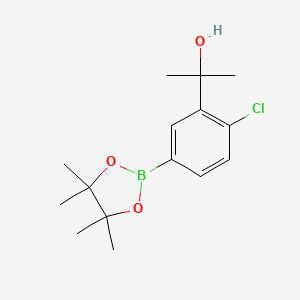

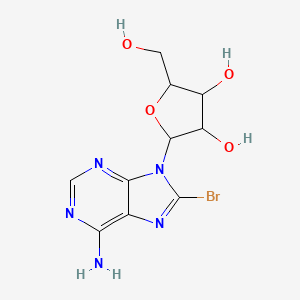
![1-[(Prop-2-en-1-yl)oxy]-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B6333001.png)
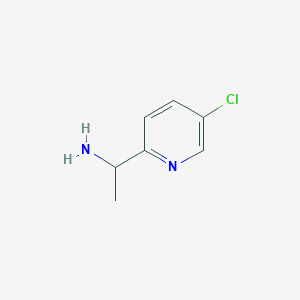
![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)

